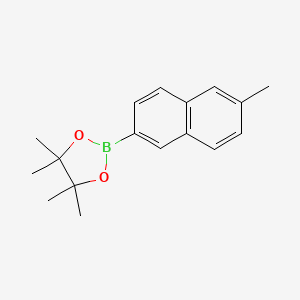
Allyl 3-hydroxymorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Allyl 3-hydroxymorpholine-4-carboxylate involves a multi-step reaction process. Here is a general outline of the synthetic route :
Toluene-4-sulfonic acid: is used at 20°C.
Tin (IV) chloride: in acetonitrile and tetrachloromethane under inert atmosphere at -25°C for 0.75 hours.
Morpholine: with tetrakis (triphenylphosphine) palladium (0) in tetrahydrofuran at 20°C for 2 hours.
2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide: with pyridine in ethyl acetate at 20°C.
1,8-diazabicyclo [5.4.0]undec-7-ene: in ethanol at 20°C for 0.5 hours.
Methanesulfonic acid: with 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide in ethyl acetate at 70°C for 5.5 hours.
Lithium chloride: in N,N-dimethyl acetamide at 80°C for 3 hours.
Potassium carbonate: and in N,N-dimethyl acetamide at 50°C for 12 hours.
Industrial Production Methods: : The industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Allyl 3-hydroxymorpholine-4-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the allylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry
Biology
Medicine
Industry
Mechanism of Action
The mechanism of action of Allyl 3-hydroxymorpholine-4-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit viral replication by interfering with the viral RNA polymerase . The compound’s structure allows it to bind to the active site of the enzyme, preventing the synthesis of viral RNA.
Comparison with Similar Compounds
Similar Compounds
- Morpholine-4-carboxylate
- 3-Hydroxymorpholine
- Allyl morpholine
Uniqueness: : Allyl 3-hydroxymorpholine-4-carboxylate is unique due to its specific functional groups that allow it to act as an effective intermediate in the synthesis of antiviral agents. Its allyl group provides additional reactivity, making it versatile for various chemical transformations .
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
prop-2-enyl 3-hydroxymorpholine-4-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-2-4-13-8(11)9-3-5-12-6-7(9)10/h2,7,10H,1,3-6H2 |
InChI Key |
JHKUUIBNIUHIJF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CCOCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B11752867.png)

![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11752870.png)
![1,9-Dimethyl-2H-pyrido[3,4-b]indol-3(9H)-one](/img/structure/B11752878.png)
![ethyl (2E)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate](/img/structure/B11752879.png)




amino}cyclohexane-1-carboxylic acid](/img/structure/B11752930.png)
![Rel-(1r,5s,6s)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B11752932.png)

amine](/img/structure/B11752946.png)

